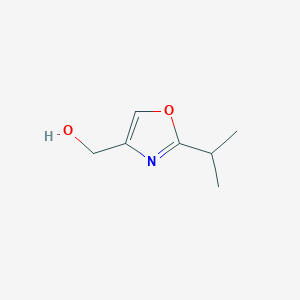

(2-Isopropyl-1,3-oxazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-propan-2-yl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXGFKHNRCWGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444599 | |

| Record name | (2-Isopropyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162740-03-6 | |

| Record name | (2-Isopropyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Isopropyl-1,3-oxazol-4-yl)methanol synthesis pathways

An In-Depth Technical Guide to the Synthesis of (2-Isopropyl-1,3-oxazol-4-yl)methanol

Introduction

(2-Isopropyl-1,3-oxazol-4-yl)methanol is a key heterocyclic building block in modern medicinal chemistry and drug development.[1] The oxazole scaffold, a five-membered ring containing both nitrogen and oxygen, is a privileged structure found in numerous biologically active natural products and synthetic molecules.[2][3] The specific substitution pattern of this compound—an isopropyl group at the 2-position and a hydroxymethyl group at the 4-position—provides a valuable combination of lipophilicity and a reactive handle for further functionalization.[4] This dual character makes it an important intermediate in the synthesis of compounds for antimicrobial and anticancer research, where the oxazole core can engage with biological targets like kinases and the hydroxymethyl group can be modified to optimize pharmacokinetic properties.[4]

The strategic importance of (2-isopropyl-1,3-oxazol-4-yl)methanol necessitates robust, efficient, and scalable synthetic pathways. This guide provides an in-depth analysis of the core synthetic strategies, moving beyond simple procedural descriptions to explore the underlying chemical principles and rationale that govern the selection of reagents, conditions, and overall route. We will examine two primary approaches: the functional group manipulation of a pre-formed oxazole ring and the de novo construction of the oxazole core via classical condensation reactions.

Chapter 1: Retrosynthetic Analysis

A logical approach to any synthesis begins with retrosynthesis, the process of deconstructing the target molecule to identify potential precursors and strategic bond disconnections. For (2-isopropyl-1,3-oxazol-4-yl)methanol, two primary retrosynthetic strategies emerge, each forming the basis for the detailed pathways discussed in subsequent chapters.

-

Functional Group Interconversion (FGI) Strategy: This approach maintains the integrity of the oxazole core and focuses on transforming a C4-substituent into the desired hydroxymethyl group. The most logical precursors are the corresponding carboxylic acid ester or aldehyde, which can be reduced to the target primary alcohol. This is often the most direct route if a suitably substituted oxazole is commercially available or easily accessible.

-

Ring Construction Strategy: This approach involves forming the oxazole ring itself from acyclic precursors. The Robinson-Gabriel synthesis is a classic and powerful method for this transformation. The key disconnection breaks the C-O and C=N bonds of the ring, leading back to an α-acylamino ketone intermediate. This intermediate, in turn, can be derived from simpler, readily available starting materials like an amide and a three-carbon α-hydroxyketone equivalent.

Caption: Retrosynthetic analysis of (2-Isopropyl-1,3-oxazol-4-yl)methanol.

Chapter 2: Synthesis via Functional Group Interconversion of a Pre-existing Oxazole Core

This strategy is predicated on the availability of a 2-isopropyl-1,3-oxazole substituted at the 4-position with a group that can be readily converted to a hydroxymethyl moiety. The most common and practical precursor is the corresponding carboxylic acid.

Pathway A: Reduction of a 4-Carboxylate Ester

This is arguably the most reliable and frequently employed laboratory-scale synthesis. It proceeds in two distinct steps: the esterification of 2-isopropyl-1,3-oxazole-4-carboxylic acid, followed by the reduction of the resulting ester.

Causality Behind Experimental Choices:

-

Why Esterify First? Direct reduction of a carboxylic acid with common hydride reagents like lithium aluminum hydride (LiAlH₄) is possible but can be complicated by the acidic proton, leading to excessive reagent consumption and potential side reactions. Converting the acid to an ester creates a more electrophilic carbonyl center that is unencumbered by an acidic proton, allowing for a cleaner and more efficient reduction.

-

Fischer Esterification: This acid-catalyzed reaction is a classic, equilibrium-driven process.[5] Using the alcohol reactant (e.g., methanol or ethanol) as the solvent provides a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the ester product.[6] Concentrated sulfuric acid is a common and effective catalyst as it both protonates the carbonyl, activating it towards nucleophilic attack, and acts as a dehydrating agent to sequester the water byproduct, further pushing the equilibrium forward.[7]

Sources

- 1. (2-isopropyl-1,3-oxazol-4-yl)methanol | CymitQuimica [cymitquimica.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Buy (2-Isopropyl-1,3-oxazol-4-yl)methanol (EVT-386793) | 162740-03-6 [evitachem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Physical and chemical properties of (2-Isopropyl-1,3-oxazol-4-yl)methanol

An In-depth Technical Guide to (2-Isopropyl-1,3-oxazol-4-yl)methanol for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource on (2-Isopropyl-1,3-oxazol-4-yl)methanol, tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple data sheet to provide an in-depth analysis of the compound's core characteristics, grounded in established scientific principles and its potential as a versatile building block in modern organic synthesis and pharmaceutical research.

Strategic Overview: The Oxazole Core in Modern Chemistry

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and rigid structure make it an attractive core for designing novel therapeutic agents. (2-Isopropyl-1,3-oxazol-4-yl)methanol is a functionalized derivative that offers multiple strategic advantages. The isopropyl group at the 2-position provides lipophilicity, which can be crucial for modulating pharmacokinetic properties like membrane permeability.[2] The hydroxymethyl group at the 4-position serves as a versatile synthetic handle, allowing for further molecular elaboration and conjugation.

This combination of features makes (2-Isopropyl-1,3-oxazol-4-yl)methanol a valuable intermediate for creating libraries of compounds for screening in areas such as oncology and infectious diseases, where oxazole derivatives have shown significant promise.[2]

Molecular Identity and Physicochemical Profile

A precise understanding of the compound's fundamental properties is the bedrock of any research application. These identifiers and properties dictate its behavior in different solvents, its reactivity, and the analytical methods best suited for its characterization.

Compound Identification

Clear and unambiguous identification is critical for regulatory compliance and scientific reproducibility.

| Identifier | Value | Source |

| CAS Number | 162740-03-6 | [2][3] |

| IUPAC Name | (2-propan-2-yl-1,3-oxazol-4-yl)methanol | [2] |

| Molecular Formula | C₇H₁₁NO₂ | [2][3] |

| Molecular Weight | 141.17 g/mol | [2] |

| Canonical SMILES | CC(C)C1=NC(=CO1)CO | [2] |

| InChI | InChI=1S/C7H11NO2/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 | [2][3] |

| InChI Key | NCXGFKHNRCWGFO-UHFFFAOYSA-N | [2][3] |

Physical Properties

The physical properties are essential for designing experimental conditions, including reaction setups, purification protocols, and formulation studies.

| Property | Value / Description | Rationale & Insights |

| Boiling Point | Estimated around 180°C | The presence of the hydroxyl group allows for hydrogen bonding, significantly raising the boiling point compared to non-functionalized oxazoles.[2] |

| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) and likely soluble in water. | The hydroxymethyl group imparts polarity and hydrogen bonding capability, enhancing solubility in polar solvents.[2] The isopropyl group contributes to solubility in less polar organic media. |

| LogP | -0.02 (Predicted) | This value suggests a balanced hydrophilic-lipophilic character, which is often a desirable starting point in drug discovery for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2] |

Spectroscopic Fingerprint: A Guide to Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the compound. The following data represent predicted values based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework.

¹H NMR (Proton NMR)

-

~ 1.3 ppm (doublet, 6H): Two equivalent methyl groups of the isopropyl moiety, split by the adjacent methine proton.

-

~ 3.1 ppm (septet, 1H): The methine proton of the isopropyl group, split by the six protons of the two methyl groups.

-

~ 4.5 ppm (singlet/doublet, 2H): The methylene protons of the hydroxymethyl group. The signal may appear as a singlet or a doublet if coupled to the hydroxyl proton.

-

~ 5.0 ppm (broad singlet, 1H): The hydroxyl proton. This peak can be broad and its chemical shift is dependent on solvent and concentration. It can be confirmed by D₂O exchange.

-

~ 7.6 ppm (singlet, 1H): The proton at the 5-position of the oxazole ring.

¹³C NMR (Carbon NMR)

-

~ 21 ppm: The two equivalent methyl carbons of the isopropyl group.

-

~ 28 ppm: The methine carbon of the isopropyl group.

-

~ 55 ppm: The methylene carbon of the hydroxymethyl group.[4]

-

~ 135 ppm: The C5 carbon of the oxazole ring.

-

~ 150 ppm: The C4 carbon of the oxazole ring, substituted with the hydroxymethyl group.

-

~ 165 ppm: The C2 carbon of the oxazole ring, substituted with the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic C-H (oxazole ring) |

| 2970-2870 | C-H stretch | Aliphatic C-H (isopropyl) |

| 1650-1550 | C=N and C=C stretch | Oxazole ring system |

| 1100-1000 | C-O stretch | Primary alcohol |

Chemical Reactivity and Synthetic Potential

The synthetic utility of (2-Isopropyl-1,3-oxazol-4-yl)methanol stems from the reactivity of its hydroxymethyl group and the stability of the oxazole core.

Core Reaction Pathways

The primary alcohol is the main site for chemical transformations, enabling the synthesis of a diverse range of derivatives.[2]

-

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using standard reagents (e.g., PCC for the aldehyde, Jones reagent for the carboxylic acid), providing entry into peptide couplings or reductive amination reactions.[2]

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide) to allow for substitution with various nucleophiles, such as azides, amines, or thiols.[2]

-

Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides allows for the formation of esters and ethers. This is a common strategy in medicinal chemistry to create prodrugs or to fine-tune the compound's lipophilicity and metabolic stability.[2]

Caption: Key reaction pathways originating from the hydroxymethyl group.

General Synthesis Strategy

The synthesis of (2-Isopropyl-1,3-oxazol-4-yl)methanol typically involves the construction of the oxazole ring followed by functional group manipulation. A common approach is the cyclization of suitable precursors.[2]

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocols: A Practical Guide

Adherence to validated protocols is essential for obtaining reliable and reproducible data.

Protocol for NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for structural elucidation.[5]

-

Sample Preparation: Accurately weigh 5-10 mg of (2-Isopropyl-1,3-oxazol-4-yl)methanol.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like the -OH group.[5]

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.[5]

-

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS peak.

Protocol for FT-IR Spectroscopic Analysis

This protocol details the preparation of a sample for analysis by Fourier Transform Infrared (FT-IR) spectroscopy.

-

Sample Preparation (KBr Pellet Method): Place 1-2 mg of the solid sample into an agate mortar. Add approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr).[5]

-

Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the FT-IR spectrometer and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the KBr itself.

-

Sample Spectrum: Place the sample pellet in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[5]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- (2-Isopropyl-1,3-oxazol-4-yl)methanol (EVT-386793). EvitaChem.

- (2-isopropyl-1,3-oxazol-4-yl)methanol. CymitQuimica.

- Safety D

- Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide. Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy (2-Isopropyl-1,3-oxazol-4-yl)methanol (EVT-386793) | 162740-03-6 [evitachem.com]

- 3. (2-isopropyl-1,3-oxazol-4-yl)methanol | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to (2-Isopropyl-1,3-oxazol-4-yl)methanol (CAS 162740-03-6)

Introduction: The Strategic Value of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in a wide range of non-covalent interactions, including hydrogen bonding and π-π stacking.[1] This five-membered heterocycle is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] (2-Isopropyl-1,3-oxazol-4-yl)methanol is a key building block within this chemical space. Its structure is characterized by an oxazole core substituted with an isopropyl group at the 2-position and a hydroxymethyl group at the 4-position.[4] The isopropyl group provides lipophilicity, potentially enhancing membrane permeability, while the reactive hydroxymethyl group offers a versatile handle for further chemical elaboration, making this compound a valuable starting point for the synthesis of compound libraries in drug discovery programs.[4]

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of (2-Isopropyl-1,3-oxazol-4-yl)methanol is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 162740-03-6 | [4] |

| Molecular Formula | C₇H₁₁NO₂ | [5] |

| Molecular Weight | 141.17 g/mol | [4] |

| Boiling Point | Estimated around 180°C | [4] |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. | [4] |

| InChI Key | NCXGFKHNRCWGFO-UHFFFAOYSA-N | [5] |

Proposed Synthesis and Mechanistic Rationale

While a specific, detailed synthesis for (2-Isopropyl-1,3-oxazol-4-yl)methanol is not extensively documented in peer-reviewed literature, a robust and logical approach can be devised based on established oxazole synthesis methodologies. The Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, presents a reliable pathway.[6] A plausible two-step synthesis is proposed herein, commencing from readily available starting materials: isobutyramide and 1,3-dihydroxyacetone.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of (2-Isopropyl-1,3-oxazol-4-yl)methanol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(1,3-dihydroxypropan-2-one)isobutyramide (Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dihydroxyacetone dimer (1 equivalent) in glacial acetic acid (5 mL per gram of dimer).

-

Reaction Initiation: Add isobutyramide (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL). The intermediate product is expected to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality: The use of glacial acetic acid serves as both a solvent and a catalyst for the initial acylation reaction. Heating is necessary to overcome the activation energy for the formation of the α-acylamino ketone intermediate.

Step 2: Synthesis of (2-Isopropyl-1,3-oxazol-4-yl)methanol (Final Product)

-

Cyclization Setup: In a 100 mL round-bottom flask, place the dried intermediate from Step 1.

-

Dehydration: Carefully add concentrated sulfuric acid (2-3 equivalents) dropwise while cooling the flask in an ice bath.

-

Reaction Conditions: After the addition is complete, remove the ice bath and heat the mixture to 100-110°C for 2-3 hours. The color of the reaction mixture is expected to darken.

-

Neutralization and Extraction: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Causality: Concentrated sulfuric acid acts as a powerful dehydrating agent, facilitating the intramolecular cyclization to form the oxazole ring. The subsequent work-up neutralizes the acid and allows for the extraction of the organic product.

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectra for (2-Isopropyl-1,3-oxazol-4-yl)methanol, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | s | 1H | H-5 (oxazole ring proton) |

| ~4.60 | s | 2H | -CH₂OH |

| ~3.10 | sept | 1H | -CH(CH₃)₂ |

| ~1.35 | d | 6H | -CH(CH₃)₂ |

| (variable) | br s | 1H | -OH |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-2 (oxazole ring) |

| ~138.0 | C-4 (oxazole ring) |

| ~125.0 | C-5 (oxazole ring) |

| ~56.0 | -CH₂OH |

| ~28.0 | -CH(CH₃)₂ |

| ~21.0 | -CH(CH₃)₂ |

Caption: Predicted ¹H NMR assignments for (2-Isopropyl-1,3-oxazol-4-yl)methanol.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (thin film, cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| 2970-2870 | C-H stretch (aliphatic) |

| ~1650 | C=N stretch (oxazole ring) |

| ~1570 | C=C stretch (oxazole ring) |

| 1100-1000 | C-O stretch |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): m/z = 141.07

-

Key Fragments:

-

m/z = 126 ([M-CH₃]⁺) - Loss of a methyl group.

-

m/z = 110 ([M-CH₂OH]⁺) - Loss of the hydroxymethyl group.

-

m/z = 98 ([M-C₃H₇]⁺) - Loss of the isopropyl group.

-

Applications in Drug Discovery and Organic Synthesis

(2-Isopropyl-1,3-oxazol-4-yl)methanol is a versatile intermediate with significant potential in several areas of chemical research.[4]

-

Scaffold for Novel Therapeutics: The oxazole nucleus is a key component of numerous biologically active compounds. This molecule can serve as a starting point for the synthesis of novel kinase inhibitors, antimicrobial agents, and other potential drug candidates.[4]

-

Derivatization and Library Synthesis: The primary alcohol at the 4-position is amenable to a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Caption: Derivatization potential of the hydroxymethyl group.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- EvitaChem. (n.d.). (2-Isopropyl-1,3-oxazol-4-yl)methanol.

- PubChem. (n.d.). 2-Isopropyl-4-methylthiazole.

- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.

- El’chaninov, M. M., & Azev, Y. A. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), 983-985.

- CymitQuimica. (n.d.). (2-isopropyl-1,3-oxazol-4-yl)methanol.

- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

- A, A., B, S., C, D., & E, F. (2019).

- ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole.

- Taylor & Francis Online. (2025). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Google Patents. (n.d.). US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole.

- Fisher Scientific. (2015). Safety Data Sheet - Isopropyl Alcohol.

- ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.

- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

- Sigma-Aldrich. (n.d.). 2-Isopropyl-4-methylthiazole = 97 , FG 15679-13-7.

- ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.

- NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

- MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand.

- ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating.

- Benchchem. (n.d.). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (2-Isopropyl-1,3-oxazol-4-yl)methanol (EVT-386793) | 162740-03-6 [evitachem.com]

- 5. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]

Structure elucidation of (2-Isopropyl-1,3-oxazol-4-yl)methanol

An In-depth Technical Guide to the Structure Elucidation of (2-Isopropyl-1,3-oxazol-4-yl)methanol

Abstract

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The precise structural characterization of novel oxazole derivatives is a critical prerequisite for understanding their structure-activity relationships (SAR) and ensuring their suitability for drug development pipelines. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of (2-Isopropyl-1,3-oxazol-4-yl)methanol, a representative substituted oxazole. We will move beyond a simple listing of techniques to explain the strategic rationale behind a multi-modal analytical approach, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The workflow culminates with single-crystal X-ray crystallography, the definitive method for atomic-level structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating system for small molecule characterization.

Introduction: The Imperative for Unambiguous Characterization

(2-Isopropyl-1,3-oxazol-4-yl)methanol (Molecular Formula: C₇H₁₁NO₂, Molecular Weight: 141.17 g/mol ) is a small molecule featuring a 1,3-oxazole core.[4][5] This five-membered aromatic heterocycle is of significant interest due to its presence in a wide array of natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Its potential as a building block in organic synthesis further underscores the need for precise characterization.[4]

The Analytical Strategy: A Multi-Technique, Cross-Validating Workflow

The structure elucidation of an unknown compound should not be a linear process but rather an integrated one. Data from initial, broader techniques inform the setup and interpretation of more detailed experiments. Our strategy relies on establishing the molecular formula, identifying key functional groups, and then meticulously assembling the molecular framework by mapping atomic connectivity.

Caption: A logical workflow for comprehensive structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before attempting to assemble a structure, we must first know its elemental composition. HRMS provides an extremely precise mass measurement of the molecular ion, which is then used to calculate the most plausible molecular formula. This is the cornerstone of the entire elucidation process.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Presentation & Interpretation:

| Parameter | Expected Value | Observed Value (Hypothetical) |

| Molecular Formula | C₇H₁₁NO₂ | C₇H₁₁NO₂ |

| Exact Mass [M] | 141.07898 | - |

| Protonated Ion [M+H]⁺ | 142.08626 | 142.08611 |

| Mass Accuracy | - | < 2 ppm |

The observation of a protonated molecular ion at m/z 142.08611 provides unequivocal confirmation of the molecular formula C₇H₁₁NO₂, as it falls well within the acceptable error margin of the calculated exact mass.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For our target molecule, we expect to see clear evidence of the hydroxyl (O-H) group and the various C-H and C=N bonds.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a thin film on a sodium chloride (NaCl) plate by dissolving a small amount in a volatile solvent (e.g., methanol) and allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Acquire a background spectrum of the clean NaCl plate and subtract it from the sample spectrum.

Data Presentation & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Implication |

| ~3350 | Broad, Strong | O-H stretch | Confirms the presence of the alcohol group. |

| 2970-2870 | Medium-Strong | sp³ C-H stretch | Indicates the isopropyl and hydroxymethyl groups. |

| ~3120 | Weak | sp² C-H stretch | Suggests the C-H bond on the oxazole ring. |

| ~1650 | Medium | C=N stretch | Characteristic of the oxazole ring imine bond. |

| ~1100 | Strong | C-O stretch | Consistent with the alcohol C-O and ring ether C-O-C. |

The broad absorption around 3350 cm⁻¹ is a definitive indicator of the hydroxyl group.[4] The combination of sp³ and sp² C-H stretches, along with the C=N and C-O signals, is fully consistent with the proposed structure of (2-Isopropyl-1,3-oxazol-4-yl)methanol.

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical environments and connectivity of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

¹H NMR Spectroscopy (Proton Environments)

Data Presentation & Interpretation:

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~7.50 | s | 1H | H-5 | Aromatic proton on the electron-deficient oxazole ring. |

| b | ~4.60 | s | 2H | CH₂ -OH | Methylene protons adjacent to the oxazole ring and OH group. |

| c | ~3.15 | sept | 1H | CH (CH₃)₂ | Methine proton split by 6 neighboring methyl protons. |

| d | ~1.30 | d | 6H | CH(C H₃)₂ | Two equivalent methyl groups split by the single methine proton. |

| e | (variable) | br s | 1H | OH | Labile alcohol proton, often broad and does not couple. |

s = singlet, d = doublet, sept = septet, br = broad

The ¹H NMR spectrum provides a clear fingerprint. The downfield singlet at ~7.50 ppm is characteristic of the lone proton on the oxazole ring.[6] The septet-doublet pattern (~3.15 and ~1.30 ppm) is the classic signature of an isopropyl group. The singlet at ~4.60 ppm integrating to 2H confirms the hydroxymethyl CH₂ group.

¹³C NMR Spectroscopy (Carbon Skeleton)

Data Presentation & Interpretation:

| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~165.0 | C-2 | Imine carbon of the oxazole ring, deshielded by N and O. |

| 2 | ~148.0 | C-4 | Quaternary carbon of the ring, deshielded by heteroatoms. |

| 3 | ~130.0 | C-5 | Protonated carbon of the ring. |

| 4 | ~55.0 | C H₂-OH | Methylene carbon attached to oxygen. |

| 5 | ~28.0 | C H(CH₃)₂ | Isopropyl methine carbon. |

| 6 | ~22.0 | CH(C H₃)₂ | Isopropyl methyl carbons. |

The spectrum shows all 6 unique carbon environments. The three downfield signals are characteristic of the oxazole ring carbons. The signals at ~55.0, ~28.0, and ~22.0 ppm correspond to the aliphatic carbons of the hydroxymethyl and isopropyl substituents, respectively.

2D NMR: Assembling the Pieces

Expertise & Causality: While 1D NMR suggests the presence of the fragments (oxazole, isopropyl, hydroxymethyl), it does not prove their connectivity. 2D NMR experiments are essential to build the final structure by revealing through-bond correlations between nuclei.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

-

Key Correlation: A strong cross-peak will be observed between the methine proton c (~3.15 ppm) and the methyl protons d (~1.30 ppm), confirming the integrity of the isopropyl fragment. No other correlations are expected, isolating this spin system.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).

-

Key Correlations:

-

H-5 (a , ~7.50 ppm) correlates to C-5 (3 , ~130.0 ppm).

-

CH₂ -OH (b , ~4.60 ppm) correlates to C H₂-OH (4 , ~55.0 ppm).

-

C H(CH₃)₂ (c , ~3.15 ppm) correlates to C H(CH₃)₂ (5 , ~28.0 ppm).

-

CH(C H₃)₂ (d , ~1.30 ppm) correlates to CH(C H₃)₂ (6 , ~22.0 ppm). This allows for the unambiguous assignment of all protonated carbons.

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for connecting the fragments. It shows correlations between protons and carbons over 2-3 bonds.

Caption: Key HMBC correlations confirming the molecular assembly.

Interpretation of Key HMBC Correlations:

-

Isopropyl CH (c) to C-2 (1): A crucial correlation from the methine proton at ~3.15 ppm to the most downfield carbon at ~165.0 ppm proves that the isopropyl group is attached to the C-2 position of the oxazole ring.

-

Hydroxymethyl CH₂ (b) to C-4 (2) and C-5 (3): Correlations from the methylene protons at ~4.60 ppm to the quaternary carbon at ~148.0 ppm (C-4) and the protonated ring carbon at ~130.0 ppm (C-5) confirm the attachment of the hydroxymethyl group to C-4.

-

Oxazole H-5 (a) to C-4 (2): A correlation from the ring proton at ~7.50 ppm to the quaternary carbon C-4 further solidifies the ring structure and substitution pattern.

Collectively, the NMR data provide an interlocking, self-validating proof of the 2D structure of (2-Isopropyl-1,3-oxazol-4-yl)methanol.

The Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Causality: While the spectroscopic evidence is compelling, it describes the molecule in a solution state. Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[7][8] It yields exact bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount.[7] A common method is slow evaporation. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture) to the point of saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

Data Collection: Select a suitable crystal (typically <0.5 mm in all dimensions) and mount it on a goniometer head.[7] Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

Expected Outcome: The result is a 3D model of the molecule with all atomic positions precisely determined. This provides absolute confirmation of the connectivity established by NMR and serves as the gold standard for structure proof.

Conclusion

The structure elucidation of (2-Isopropyl-1,3-oxazol-4-yl)methanol is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry unequivocally establishes the molecular formula. Infrared spectroscopy confirms the presence of key functional groups, namely the alcohol and the core aromatic system. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the proton and carbon environments and, crucially, their through-bond connectivity, allowing for the unambiguous assembly of the molecular structure. Finally, single-crystal X-ray crystallography can provide the ultimate, atomic-resolution 3D structure, serving as the definitive validation of the spectroscopic data. This multi-technique, cross-confirmatory approach represents a robust and reliable strategy essential for advancing research in medicinal chemistry and organic synthesis.

References

-

Wikipedia. (2023). Oxazole. Retrieved from [Link]

-

Molecules. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Retrieved from [Link]

-

Wikipedia. (2023). X-ray crystallography. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Oxazole. NIST WebBook. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1960). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of oxazole and its derivatives. Retrieved from [Link]

-

NPTEL. (2013). 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

-

AIP Publishing. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. Retrieved from [Link]

-

Portland Press. (1973). NMR Spectra of Simple Heterocycles. Retrieved from [Link]

- Google Patents. (2015). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

-

Egyptian Journal of Basic and Applied Sciences. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

PubChem. (n.d.). Isopropylethanediol. Retrieved from [Link]

-

Wiley Online Library. (2003). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Retrieved from [Link]

-

National Institutes of Health. (2007). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

National Institutes of Health. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Isopropylimidazole. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

National Institutes of Health. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

-

MDPI. (2018). Naturally Occurring Oxazole-Containing Peptides. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

-

AIP Publishing. (2022). Core spectroscopy of oxazole. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (2-Isopropyl-1,3-oxazol-4-yl)methanol (EVT-386793) | 162740-03-6 [evitachem.com]

- 5. (2-isopropyl-1,3-oxazol-4-yl)methanol | CymitQuimica [cymitquimica.com]

- 6. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (2-Isopropyl-1,3-oxazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Isopropyl-1,3-oxazol-4-yl)methanol (CAS No. 162740-03-6) is a substituted oxazole derivative with potential applications in medicinal chemistry and organic synthesis.[1] The oxazole ring is a key structural motif in various pharmaceuticals, and this compound's isopropyl and hydroxymethyl substituents offer avenues for further functionalization.[1] A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and serving as a benchmark for synthetic and metabolic studies.

Despite a comprehensive search of scientific literature, patent databases, and spectral repositories, the experimental spectroscopic data (NMR, IR, Mass Spectrometry) for (2-Isopropyl-1,3-oxazol-4-yl)methanol is not publicly available at the time of this writing. This guide, therefore, serves as a predictive framework for researchers, outlining the anticipated spectral features based on its known structure (C₇H₁₁NO₂) and providing detailed, field-proven methodologies for acquiring and interpreting the necessary data.[2]

Molecular Structure and Predicted Spectroscopic Features

The structure of (2-Isopropyl-1,3-oxazol-4-yl)methanol comprises a 1,3-oxazole core substituted with an isopropyl group at the 2-position and a hydroxymethyl group at the 4-position. This arrangement dictates the expected signals in its various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are summarized below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Isopropyl -CH₃ | ~ 1.3 | Doublet | 6H | Coupled to the isopropyl methine proton. |

| Isopropyl -CH | ~ 3.1 | Septet | 1H | Coupled to the six isopropyl methyl protons. |

| Hydroxymethyl -CH₂ | ~ 4.6 | Singlet | 2H | The adjacent hydroxyl proton may or may not show coupling. |

| Oxazole C5-H | ~ 7.5 | Singlet | 1H | Characteristic chemical shift for a proton on an oxazole ring. |

| Hydroxyl -OH | Variable | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. |

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Isopropyl -CH₃ | ~ 22 | |

| Isopropyl -CH | ~ 28 | |

| Hydroxymethyl -CH₂ | ~ 56 | |

| Oxazole C4 | ~ 138 | Attached to the hydroxymethyl group. |

| Oxazole C5 | ~ 125 | |

| Oxazole C2 | ~ 165 | Attached to the isopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3600 - 3200 | Broad, Strong | Alcohol |

| C-H Stretch (sp³) | 3000 - 2850 | Medium to Strong | Isopropyl, Hydroxymethyl |

| C=N Stretch | ~ 1650 | Medium | Oxazole Ring |

| C=C Stretch | ~ 1580 | Medium | Oxazole Ring |

| C-O Stretch | 1250 - 1000 | Strong | Alcohol, Oxazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z Value | Assignment | Notes |

| 141.08 | [M]⁺ | Molecular ion peak (for C₇H₁₁NO₂) |

| 126.06 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 98.05 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

| 110.07 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

Experimental Protocols

The following protocols are standardized procedures for obtaining high-quality spectroscopic data for novel organic compounds like (2-Isopropyl-1,3-oxazol-4-yl)methanol.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Caption: Workflow for FTIR data acquisition and analysis.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation, which is useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. Often yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

-

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to determine the elemental composition.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Caption: Workflow for Mass Spectrometry data acquisition and interpretation.

Conclusion

While the definitive experimental spectroscopic data for (2-Isopropyl-1,3-oxazol-4-yl)methanol remains to be published, this guide provides a robust predictive framework and detailed experimental protocols for its characterization. The anticipated NMR, IR, and mass spectra are based on the known chemical structure and established principles of spectroscopy. Researchers synthesizing or working with this compound can use this guide to inform their analytical workflows and confidently interpret the resulting data to confirm the structure and purity of their material. The availability of such characterized data in the public domain would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Sources

The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Oxazole Compounds

For: Researchers, scientists, and drug development professionals

Executive Summary

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties allow for versatile interactions with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutics.[1][3] This guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted oxazole derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects, supported by detailed structure-activity relationship (SAR) studies. Furthermore, this document offers practical, step-by-step experimental protocols for the synthesis and biological evaluation of these promising compounds, aiming to empower researchers in their quest for next-generation therapies.

The Chemical Biology of the Oxazole Ring: A Foundation for Diverse Bioactivity

The oxazole ring's structure, a planar, electron-rich system, is fundamental to its biological promiscuity.[3] The presence of both a nitrogen and an oxygen atom imparts a unique electronic distribution, enabling it to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3][4] These interactions are critical for the high-affinity binding of oxazole-containing molecules to the active sites of enzymes and receptors.[1]

The aromaticity of the oxazole ring is considered weaker than that of other heterocycles like furan, rendering it susceptible to specific chemical transformations while maintaining overall stability.[4] From a chemical perspective, the oxazole ring behaves as a weak base, capable of forming salts with acids.[4] This characteristic influences the pharmacokinetic properties of oxazole-based drugs, affecting their solubility, absorption, and distribution in biological systems. The substitutable positions on the oxazole ring (C2, C4, and C5) provide medicinal chemists with ample opportunities to modulate the molecule's steric and electronic properties, thereby fine-tuning its biological activity and selectivity.[2]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted oxazoles have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[5]

Mechanism of Action: A Multi-pronged Attack

Oxazole derivatives exert their anticancer effects by targeting key cellular machinery involved in cancer progression.[5] Prominent mechanisms include:

-

Tubulin Polymerization Inhibition: Certain oxazole compounds bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: The oxazole scaffold serves as a versatile backbone for the design of potent kinase inhibitors. For instance, mubritinib, an oxazole-containing compound, is a tyrosine kinase inhibitor.[2][6] By targeting specific kinases involved in oncogenic signaling pathways (e.g., EGFR, VEGFR), these compounds can effectively block tumor growth and proliferation.

-

DNA Damage and Topoisomerase Inhibition: Some oxazole derivatives have been shown to intercalate with DNA or inhibit the activity of DNA topoisomerases, enzymes crucial for DNA replication and repair.[5] This leads to the accumulation of DNA damage and triggers apoptotic cell death in cancer cells.[5]

-

Inhibition of Novel Targets: Researchers are continuously identifying novel targets for oxazole-based anticancer drugs, including STAT3 and G-quadruplexes, which are involved in cancer cell survival and proliferation.[5]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that govern the anticancer potency of oxazole derivatives.[1] For instance, the substitution pattern on the aromatic rings attached to the oxazole core significantly influences activity. The presence of electron-withdrawing groups, such as halogens, or bulky lipophilic groups can enhance cytotoxicity.[1] Specifically, dimethoxy and trimethoxy substitutions on aromatic aldehydes used in the synthesis of some oxazole derivatives have been shown to enhance anticancer activity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for evaluating the in vitro cytotoxicity of substituted oxazole compounds against a panel of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the oxazole compounds in complete growth medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[6] Substituted oxazoles have demonstrated significant potential in this arena, exhibiting broad-spectrum activity against both bacteria and fungi.[1][6]

Antibacterial Activity

Oxazole derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.[6] Some studies have indicated that certain oxazole-containing compounds display antibacterial activity comparable to or even better than standard antibiotics.[2]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some proposed targets include:

-

Bacterial Cell Division: Certain oxazole-benzamide inhibitors target the essential bacterial cell division protein FtsZ, leading to the inhibition of cytokinesis in pathogens like Staphylococcus aureus.[6]

-

Enzyme Inhibition: Analogues of the aminoacyl tRNA synthetase inhibitor, indolmycin, which contain an oxazole moiety, have shown antibacterial potency.[6] The inhibitory activity is related to the steric properties and conformational preferences of these derivatives.[6]

Antifungal Activity

Several oxazole derivatives have exhibited potent antifungal activity against clinically relevant fungal strains such as Candida albicans and Aspergillus niger.[1][7] The presence of specific substituents on the oxazole core can significantly enhance their antifungal efficacy.[7] For instance, halogenated benzoxazole selenones have shown improved antifungal properties.[7]

Structure-Activity Relationship (SAR) Insights:

-

The presence of a halogen at the 5th position of the oxazole ring has been associated with antibacterial activity.[8]

-

For antifungal activity, substitutions on the benzene ring of benzoxazole selenones, such as methoxy and trifluoromethoxy groups, have been shown to enhance activity.[7]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[2]

Mechanism of Action: COX-2 Inhibition

A primary mechanism of anti-inflammatory action for many oxazole compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Oxaprozin is a well-known example of an oxazole-containing nonsteroidal anti-inflammatory drug (NSAID) that acts as a COX-2 inhibitor.[2][6]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of oxadiazole derivatives, which share structural similarities with oxazoles, is improved by the presence of 3,4-dimethoxyphenyl or 4-chlorophenyl groups.[9] The substitution at the 5-position of the oxadiazole ring also plays a crucial role in enhancing anti-inflammatory effects.[9]

Other Notable Biological Activities

The therapeutic potential of substituted oxazoles extends beyond the aforementioned activities.

-

Antiviral Activity: The natural product (-)-Hennoxazole A, which contains an oxazole ring, has been reported to possess antiviral properties.[6]

-

Antidiabetic Activity: Some oxazole derivatives, such as aleglitazar, are used in the treatment of type 2 diabetes.[2][6] These compounds can act as insulin-sensitizing agents by interacting with peroxisome proliferator-activated receptor gamma (PPARγ).[8]

-

Platelet Aggregation Inhibition: Ditazole is an example of an oxazole-containing drug that functions as a platelet aggregation inhibitor.[2][6]

Synthetic Strategies for Biologically Active Oxazoles

Several synthetic methodologies have been developed for the efficient construction of the oxazole ring. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis

This classical method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone in the presence of a cyclodehydrating agent.[6]

Van Leusen Reaction

A versatile method that is particularly useful for the synthesis of oxazoles from aldehydes and TosMIC (toluenesulfonylmethyl isocyanide).[6]

Experimental Protocol: A General Procedure for Oxazole Synthesis

The following is a generalized procedure for the synthesis of 1,3-oxazole derivatives, which can be adapted based on specific target molecules.

Objective: To synthesize a substituted oxazole derivative.

Materials:

-

4-chloro-2-aminophenol

-

Aromatic carboxylic acid

-

Phosphoryl chloride

-

Pyridine

-

Aqueous ammonium acetate solution

-

Appropriate solvents (e.g., toluene, ethanol)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Condensation: React 4-chloro-2-aminophenol with an aromatic carboxylic acid in the presence of phosphoryl chloride and pyridine. This step forms an intermediate acid chloride.

-

Cyclization: Treat the resulting acid chloride with an aqueous ammonium acetate solution to facilitate the formation of the 1,3-oxazole ring.

-

Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure, which may include extraction and washing. Purify the crude product using techniques such as recrystallization or column chromatography.

-

Characterization: Characterize the final product using various analytical techniques, including melting point determination, elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.[8]

Conclusion and Future Perspectives

The oxazole scaffold continues to be a highly valuable and versatile platform in the field of drug discovery.[1] The diverse range of biological activities exhibited by substituted oxazole compounds, including anticancer, antimicrobial, and anti-inflammatory effects, underscores their immense therapeutic potential.[1][2] Future research in this area should focus on several key aspects:

-

Elucidation of Novel Mechanisms: Further investigation into the precise molecular targets and mechanisms of action of bioactive oxazole derivatives will be crucial for rational drug design.

-

Expansion of Chemical Space: The synthesis and screening of novel oxazole libraries with diverse substitution patterns will likely lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Clinical Translation: Promising lead compounds identified through preclinical studies should be advanced into clinical trials to evaluate their safety and efficacy in humans.

By leveraging the power of synthetic chemistry, molecular biology, and pharmacology, the scientific community can continue to unlock the full therapeutic potential of the oxazole nucleus, paving the way for the development of innovative medicines to address unmet medical needs.

References

- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.

- Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.

- Kumar, A., & Sharma, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure.

- Kakkar, S., & Narasimhan, B. (2019).

- Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4S).

- Kakkar, S., & Narasimhan, B. (2019).

- Gomółka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423.

- Li, J., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(11), 2589.

- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

- Zhang, H., et al. (2023). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry.

- Kakkar, S., & Narasimhan, B. (2019).

- Singh, I., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 21(14), 1848–1864.

- Chen, Y., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 19(2), 99.

- Rekha, S. A., et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9).

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

A Technical Guide to (2-propan-2-yl-1,3-oxazol-4-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The 1,3-oxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and its favorable physicochemical properties.[1][2] This guide provides an in-depth technical overview of a specific, functionalized oxazole derivative, (2-propan-2-yl-1,3-oxazol-4-yl)methanol (CAS No: 162740-03-6). We will explore its structural attributes, predictable spectroscopic profile, and logical synthetic pathways, contextualizing its potential utility for researchers, medicinal chemists, and drug development professionals. The narrative emphasizes the rationale behind synthetic choices and outlines potential screening strategies, positioning this molecule as a valuable building block for novel therapeutic agents. The oxazole core is known to engage with various biological targets through non-covalent interactions, leading to a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This document serves as a practical and theoretical resource for leveraging this promising scaffold in research and development.

The Oxazole Scaffold: A Pillar of Medicinal Chemistry

Heterocyclic compounds form the bedrock of a significant portion of pharmaceuticals, with their unique geometries and electronic properties enabling precise interactions with biological macromolecules.[6] Among these, the five-membered aromatic oxazole ring is of paramount importance.[3] Its structure, featuring an oxygen atom at position 1 and a nitrogen atom at position 3, confers a unique electronic distribution and hydrogen bonding capability.

The utility of the oxazole moiety is twofold:

-

Bioisosterism: The oxazole ring can serve as a bioisosteric replacement for other functional groups, such as esters or amides. This substitution can enhance metabolic stability, improve pharmacokinetic profiles (ADMET), and fine-tune binding affinity without sacrificing the core interactions necessary for biological activity.[2]

-

Pharmacophore Contribution: In many cases, the oxazole ring is not merely a structural linker but an integral part of the pharmacophore, directly participating in binding to enzymes or receptors.[1] Marketed drugs like the anti-diabetic Aleglitazar and the COX-2 inhibitor Oxaprozin feature this core structure, underscoring its clinical relevance.[4]

The subject of this guide, (2-propan-2-yl-1,3-oxazol-4-yl)methanol, is a strategically designed derivative. It incorporates three key features:

-

The Oxazole Core: Provides the foundational aromatic, heterocyclic system.

-

A 2-isopropyl Group: This bulky, lipophilic group can explore hydrophobic pockets in target proteins, potentially enhancing binding affinity and modulating selectivity.

-

A 4-hydroxymethyl Group: This primary alcohol provides a critical point for hydrogen bonding interactions and serves as a versatile chemical handle for further derivatization, making it an ideal candidate for fragment-based drug discovery (FBDD) and lead optimization.[7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its synthesis, purification, and characterization. The data below is a combination of reported values and expert predictions based on structural analysis.[7]

Physicochemical Properties

| Property | Value | Source / Rationale |

| IUPAC Name | (2-propan-2-yl-1,3-oxazol-4-yl)methanol | - |

| CAS Number | 162740-03-6 | [7] |

| Molecular Formula | C₇H₁₁NO₂ | [7] |

| Molecular Weight | 141.17 g/mol | Calculated |

| Boiling Point | ~180-190 °C (Estimated) | [7] |

| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO). The hydroxymethyl group suggests some solubility in water. | [7] |

Predicted Spectroscopic Data

The validation of the successful synthesis of (2-propan-2-yl-1,3-oxazol-4-yl)methanol relies on a comprehensive analysis of its spectroscopic signature.

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ ~ 7.8-8.0 ppm (s, 1H): H5 proton on the oxazole ring. δ ~ 4.6 ppm (s, 2H): -CH₂OH protons. δ ~ 3.0-3.2 ppm (sept, 1H): Isopropyl -CH proton. δ ~ 1.3 ppm (d, 6H): Isopropyl -CH(CH₃)₂ protons. δ (variable, broad s, 1H): -OH proton. | The chemical shifts are predicted based on standard values for oxazoles and substituted alkanes. The isopropyl group should show a characteristic septet/doublet splitting pattern.[8][9] |

| ¹³C NMR | δ ~ 165-170 ppm: C2 (attached to N and isopropyl). δ ~ 145-150 ppm: C4 (attached to CH₂OH). δ ~ 135-140 ppm: C5. δ ~ 60-65 ppm: -CH₂OH carbon. δ ~ 28-32 ppm: Isopropyl -CH carbon. δ ~ 20-24 ppm: Isopropyl -CH₃ carbons (equivalent). | The two methyl carbons of the isopropyl group are chemically equivalent and should appear as a single signal. The carbons of the oxazole ring are deshielded due to aromaticity and the presence of heteroatoms.[10] |

| IR (cm⁻¹) | ~3400-3200 (broad): O-H stretch. ~2970-2870: Aliphatic C-H stretch. ~1600, ~1470: C=C and C=N ring stretching. ~1100-1050: C-O stretch (from alcohol and ether-like ring). | The broad O-H band is a key diagnostic feature. The fingerprint region will contain characteristic vibrations of the substituted oxazole ring. |

| Mass Spec (EI) | M⁺ at m/z = 141. Key Fragments: m/z = 126 ([M-CH₃]⁺), m/z = 110 ([M-CH₂OH]⁺), m/z = 98 ([M-C₃H₇]⁺). | The molecular ion peak confirms the molecular weight. Fragmentation will likely involve the loss of the substituents from the stable oxazole core. |

Synthesis and Mechanistic Rationale

While numerous methods exist for synthesizing oxazoles, the construction of a 2,4-disubstituted pattern requires a deliberate choice of strategy.[11] Classic methods like the van Leusen reaction are excellent for 5-substituted oxazoles but are not directly applicable here.[1] A modified Bredereck or Hantzsch-type synthesis, involving the condensation of an α-haloketone with an amide, provides a robust and logical pathway.[11]

Proposed Synthetic Workflow

The chosen strategy revolves around the cyclocondensation of isobutyramide with a suitable 3-carbon α-haloketone synthon bearing the required hydroxyl functionality.

Caption: Proposed synthetic workflow for (2-propan-2-yl-1,3-oxazol-4-yl)methanol.

Detailed Experimental Protocol

Rationale: This protocol is designed as a self-validating system. The choice of a two-step conversion from the chloromethyl intermediate (Step 2 to Step 3) via an acetate ester is deliberate. Direct hydrolysis of the chloromethyl group can be sluggish and lead to side products. The SN2 reaction with acetate is typically clean and high-yielding, and the subsequent ester hydrolysis is straightforward, providing a more reliable route to the final alcohol.

Protocol: Synthesis of (2-propan-2-yl-1,3-oxazol-4-yl)methanol

Step 1: Synthesis of 2-isopropyl-4-(chloromethyl)-1,3-oxazole

-

To a round-bottom flask equipped with a reflux condenser, add isobutyramide (1.0 eq) and 1,3-dichloroacetone (1.1 eq) in a suitable high-boiling solvent (e.g., toluene or xylene).

-